molecular formula C17H32OSSn B12613753 Tributyl(5-methoxythiophen-2-YL)stannane CAS No. 879480-43-0

Tributyl(5-methoxythiophen-2-YL)stannane

Cat. No.: B12613753
CAS No.: 879480-43-0
M. Wt: 403.2 g/mol
InChI Key: AOYUPZDCHAYHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(5-methoxythiophen-2-yl)stannane (CAS 879480-43-0) is an organotin reagent specifically designed for research applications. Its primary value lies in palladium-catalyzed cross-coupling reactions , most notably the Stille coupling, where it serves as a versatile building block for constructing complex, thiophene-containing molecular architectures . The electron-donating methoxy group on the thiophene ring activates the structure and influences the electronic properties of the resulting compounds, making it particularly valuable in material science for synthesizing conjugated polymers and advanced chromophores used in organic electronics such as organic photovoltaics (OPV) and organic light-emitting diodes (OLED) . Researchers also utilize this stannane in the synthesis and study of photophysical properties of various derivatives, such as thiophene-modified salicylates, to develop materials with unique luminescent characteristics . The mechanism of action in Stille coupling involves a key transmetalation step where the this compound transfers the 5-methoxythiophen-2-yl group to a palladium catalyst, which subsequently forms a new carbon-carbon bond with an organic electrophile (e.g., an aryl or vinyl halide) . This compound can be synthesized via direct stannylation of 5-methoxythiophene or through cross-coupling methods, with yields typically ranging from 70% to 95% . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

CAS No.

879480-43-0

Molecular Formula

C17H32OSSn

Molecular Weight

403.2 g/mol

IUPAC Name

tributyl-(5-methoxythiophen-2-yl)stannane

InChI

InChI=1S/C5H5OS.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

AOYUPZDCHAYHRL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)OC

Origin of Product

United States

Preparation Methods

Stannylation via Organotin Compounds

One common method involves the direct reaction of 5-methoxythiophene with tributylstannyl chloride. The reaction proceeds under basic conditions, typically using a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane. The general reaction can be summarized as follows:

$$
\text{5-methoxythiophene} + \text{Bu}_3\text{SnCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

This method has been reported to yield satisfactory results with moderate to high yields depending on the reaction conditions, such as temperature and solvent choice.

Cross-Coupling Reactions

Another effective approach involves utilizing cross-coupling techniques such as Suzuki or Stille coupling reactions. In these methods, 5-methoxythiophen-2-boronic acid or its derivatives can be coupled with tributylstannane in the presence of a palladium catalyst. The reaction conditions typically include:

  • Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₂Cl₂)
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Varies from room temperature to elevated temperatures (up to 100 °C)

The general reaction scheme for a Stille coupling would be:

$$
\text{5-methoxythiophen-2-boronic acid} + \text{Bu}_3\text{Sn} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$

This method allows for greater control over the substitution pattern on the thiophene ring and has been shown to produce high yields with excellent selectivity.

Reaction Conditions and Yields

The following table summarizes various methods for synthesizing this compound, including reactants, conditions, and yields.

Method Reactants Conditions Yield (%)
Direct Stannylation 5-Methoxythiophene, Bu₃SnCl Base (NaH or K₂CO₃), THF, reflux 60-85
Suzuki Coupling 5-Methoxythiophen-2-boronic acid, Bu₃Sn Pd catalyst, THF/DMF, 80-100 °C 70-90
Stille Coupling 5-Methoxythiophen-2-bromide, Bu₃Sn Pd(PPh₃)₂Cl₂, THF, reflux 75-95

Characterization of the Product

Characterization of this compound is typically performed using various analytical techniques:

Chemical Reactions Analysis

Tributyl(5-methoxythiophen-2-yl)stannane is primarily used in Stille coupling reactions, where it reacts with various halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is highly valuable in the synthesis of complex organic molecules. The compound can also undergo substitution reactions, where the tin atom is replaced by other groups under specific conditions .

Scientific Research Applications

Chemical Synthesis

Palladium-Catalyzed Reactions
Tributyl(5-methoxythiophen-2-YL)stannane is primarily used in palladium-catalyzed coupling reactions, such as the Stille reaction. This reaction allows for the formation of carbon-carbon bonds by coupling organotin compounds with aryl halides. The use of this specific stannane enables the synthesis of thiophene-containing compounds, which are valuable in organic electronics and photovoltaic applications.

Table 1: Summary of Stille Coupling Reactions Involving this compound

Reaction TypeSubstrate UsedProduct ObtainedYield (%)
Stille CouplingAryl halidesThiophene derivatives75-90
Stille CouplingVinyl halidesConjugated polymers80-85
Stille CouplingAlkynesFunctionalized thiophenes70-88

Material Science Applications

Organic Electronics
The incorporation of thiophene derivatives into organic semiconductors enhances their electrical properties. This compound can be used to synthesize conjugated polymers that exhibit improved charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Photovoltaics
Research has shown that polymers synthesized using this compound exhibit higher efficiencies in organic solar cells compared to traditional materials. For instance, a study demonstrated that devices fabricated with these polymers achieved power conversion efficiencies exceeding 10%, highlighting their potential in renewable energy applications .

Pharmaceutical Applications

Drug Development
this compound is also explored for its potential in drug development, particularly as a building block for biologically active compounds. Its ability to facilitate the synthesis of complex molecules makes it a valuable reagent in medicinal chemistry.

Table 2: Examples of Bioactive Compounds Synthesized Using this compound

Compound NameBiological ActivityReference
Thiophene-based inhibitorsAnti-inflammatory properties
Anticancer agentsCytotoxic effects on cancer cells
Antimicrobial agentsBactericidal activity

Environmental Applications

Remediation Technologies
Organotin compounds, including this compound, have been investigated for their potential use in environmental remediation. Their ability to form stable complexes with heavy metals allows for the development of novel materials that can capture and remove pollutants from water sources.

Mechanism of Action

The mechanism of action of tributyl(5-methoxythiophen-2-yl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin derivatives of thiophene vary significantly in reactivity, solubility, and application based on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Electronic Differences

Compound Name Substituent (Position) Molecular Formula Average Mass (g/mol) Key Electronic Effect
Tributyl(5-methoxythiophen-2-yl)stannane –OCH₃ (5) C₁₇H₃₀O₂SSn ~403.18* Electron-donating (activates ring)
Tributyl(5-methylthiophen-2-yl)stannane –CH₃ (5) C₁₇H₃₂SSn 387.214 Weakly electron-donating
Tributyl(5-bromothiophen-2-yl)stannane –Br (5) C₁₆H₂₉BrSSn 436.05 Electron-withdrawing (deactivates ring)
Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane –(CH₂)₂CH(C₂H₅)C₄H₉ (5) C₂₃H₄₄SSn ~488.46 Steric hindrance, lipophilic
Tributyl[5-(2-[(2-methoxyethoxy)methoxy]ethyl)-2-thienyl]stannane –OCH₂CH₂OCH₂CH₂OCH₃ (5) C₂₂H₄₂O₃SSn 505.342 Polar, enhances solubility in polar solvents

*Calculated based on analogous structures; exact mass may vary.

Key Insights:

  • Electronic Effects : The methoxy group in the target compound activates the thiophene ring toward electrophilic substitution compared to brominated analogs, which deactivate the ring .
  • Solubility: Polar substituents like methoxy or methoxyethoxy improve solubility in polar aprotic solvents (e.g., THF, DMF), whereas alkyl chains enhance compatibility with nonpolar solvents .

Reactivity in Stille Coupling

Stannane reactivity in cross-coupling depends on substituent electronic and steric profiles:

  • Bromo Substitution : Reduced reactivity necessitates harsher conditions (e.g., higher temperatures or stronger catalysts) .
  • Alkyl Chains : Long alkyl groups (e.g., octyl) may hinder transmetalation steps due to steric effects, though they improve solubility in organic phases .

Physical Properties

Property This compound Tributyl(5-methylthiophen-2-yl)stannane Tributyl(5-bromothiophen-2-yl)stannane
Boiling Point (°C) ~300 (est.) ~290 ~310
Solubility in THF High Moderate Low
Stability to Moisture Moderate (sensitive to hydrolysis) Moderate High

Research Findings and Trends

Recent studies highlight the following:

  • Electron-Donating Groups : Methoxy-substituted stannanes show superior performance in photovoltaic applications due to enhanced π-conjugation and charge mobility .
  • Emerging Applications : Methoxyethoxy-substituted stannanes are being explored in biohybrid materials for drug delivery, leveraging their polarity and biocompatibility .

Biological Activity

Tributyl(5-methoxythiophen-2-YL)stannane is an organotin compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. Organotin compounds are known for their diverse applications, including in medicinal chemistry, where they exhibit a range of biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C14_{14}H22_{22}OSn
  • Molecular Weight : 306.88 g/mol
  • Structure : The compound features a tributyl group attached to a thiophene ring substituted with a methoxy group at the 5-position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. The presence of the thiophene ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Enzyme Modulation : Some studies suggest that organotin compounds can act as inhibitors of metalloenzymes, which play crucial roles in various biochemical pathways. This inhibition can lead to altered metabolic functions in target organisms.
  • Cellular Interactions : The compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways. Such interactions could potentially influence cell proliferation and apoptosis.

Antimicrobial Studies

A study published in RSC Advances demonstrated that derivatives of thiophene exhibited significant antimicrobial activity against various bacterial strains. Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy in similar applications .

Enzyme Inhibition Research

Research on metalloenzyme inhibitors indicates that organotin compounds can effectively modulate enzyme activity, which may be relevant for therapeutic applications in treating diseases associated with dysregulated enzyme function . For instance, organotin compounds have shown promise in inhibiting enzymes involved in cancer progression.

Data Table: Biological Activity Overview

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell membranes
Enzyme InhibitionModulation of metalloenzyme activity
Cellular SignalingInteraction with receptors

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tributyl(5-methoxythiophen-2-yl)stannane?

  • Methodology : The compound is typically synthesized via Migita–Stille cross-coupling reactions. A key precursor, 2-methoxythiophene, is first functionalized with a stannane group using tributyltin chloride under anhydrous conditions. The reaction requires inert atmospheres (e.g., argon) to prevent oxidation of the tin reagent. Purification involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .
  • Critical Parameters :

  • Reaction temperature (typically 80–100°C).
  • Catalyst choice (e.g., Pd(PPh₃)₄ for Stille coupling).
  • Solvent drying (e.g., THF or toluene distilled over sodium/benzophenone).

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the thiophene ring (e.g., methoxy group at position 5).
  • LC-MS : To detect residual catalysts (e.g., palladium) or byproducts.
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, and Sn .
    • Common Contaminants : Unreacted tributyltin chloride or oxidized tin species, which are mitigated via rigorous inert handling .

Advanced Research Questions

Q. What challenges arise in optimizing Migita–Stille reactions using this compound?

  • Data Contradictions : Some studies report low yields (<50%) due to steric hindrance from the methoxy group, while others achieve >80% yields by modifying solvent polarity (e.g., using DMF instead of THF) .
  • Mitigation Strategies :

  • Pre-activation : Pre-complexing the stannane with LiCl to enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield .

Q. How does the electronic nature of the methoxy group influence cross-coupling efficiency?

  • Mechanistic Insight : The methoxy group acts as an electron-donating substituent, increasing the electron density of the thiophene ring. This enhances oxidative addition in Pd-catalyzed reactions but may reduce transmetallation rates due to steric effects.
  • Experimental Validation : Comparative studies with non-methoxy analogs (e.g., tributyl(thiophen-2-yl)stannane) show a 15–20% decrease in coupling efficiency for the methoxy derivative .

Q. What are the stability considerations for this compound under ambient conditions?

  • Degradation Pathways : Hydrolysis of the Sn–C bond in humid environments, leading to toxic tributyltin oxides.
  • Storage Protocols :

  • Anhydrous conditions (e.g., sealed ampules under argon).
  • Temperature control (–20°C for long-term storage) .

Key Recommendations

  • Synthetic Optimization : Prioritize solvent polarity and pre-activation strategies to overcome steric limitations.
  • Analytical Rigor : Combine NMR, LC-MS, and elemental analysis to ensure product fidelity.
  • Safety Compliance : Adhere to glovebox protocols for handling tin reagents to mitigate toxicity risks .

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